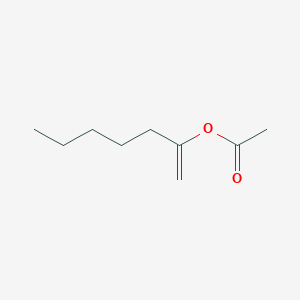

Hept-1-en-2-yl acetate

Description

Contextualizing Hept-1-en-2-yl Acetate (B1210297) within Enol Ester Chemistry

Enol esters are a subclass of esters where the acyl group is attached to an oxygen atom, which is itself bonded to a carbon-carbon double bond. nih.gov They can be considered derivatives of enols, which are tautomers of carbonyl compounds. chemistry.coach In the case of Hept-1-en-2-yl acetate, the acetate group (CH₃COO-) is bonded to the second carbon of the hept-1-ene chain. This arrangement makes it an isomer of other heptenyl acetates, such as hept-2-en-1-yl acetate. nih.govthegoodscentscompany.com The position of the double bond and the ester group significantly influences the molecule's reactivity and properties.

The stability of enol esters can be influenced by the substituents on the double bond and the nature of the ester group. masterorganicchemistry.com The chemistry of enolates, the conjugate bases of enols, is a fundamental concept in organic chemistry, as they serve as versatile carbon nucleophiles in a variety of reactions. nih.gov

Significance of Vinyl Acetates and Related Unsaturated Esters in Organic Synthesis and Reactivity Studies

Vinyl acetate, the simplest enol ester, is a crucial industrial monomer for the production of polyvinyl acetate (PVAc) and other copolymers. wikipedia.org Beyond polymerization, vinyl acetates and other unsaturated esters are valuable reagents in organic synthesis. They participate in a range of reactions, including:

Transvinylation: The transfer of a vinyl group from vinyl acetate to another molecule, often an alcohol or carboxylic acid. wikipedia.orgmdpi.comacs.org

Cross-Coupling Reactions: The formation of new carbon-carbon bonds using transition metal catalysts. mdpi.comresearchgate.netdicp.ac.cn

Cycloadditions: Such as Diels-Alder reactions, where the double bond of the vinyl acetate reacts with a conjugated diene. wikipedia.org

Epoxidation: The formation of enol ester epoxides, which are useful intermediates for synthesizing other compounds. organic-chemistry.org

The reactivity of the double bond in unsaturated esters allows for a wide array of chemical transformations, making them important building blocks in the synthesis of complex molecules. scispace.comthieme-connect.de

Historical Development of Research on Alkenyl Acetates and their Isomers

The study of alkenyl acetates has evolved significantly over the years. Early research focused on the synthesis and basic reactivity of simple vinyl esters. A key historical preparation of vinyl acetate involved the addition of acetic acid to acetylene, a method first described by Fritz Klatte in 1912. wikipedia.org Over time, more efficient and environmentally friendly methods have been developed, such as the palladium-catalyzed reaction of ethylene, acetic acid, and oxygen. wikipedia.org

Research has expanded to include a wide variety of alkenyl acetates with different chain lengths and substitution patterns. The development of new catalytic systems has enabled more selective and efficient syntheses of these compounds. bohrium.com For instance, transition-metal-catalyzed reactions have become a cornerstone for the functionalization of alkenyl acetates. researchgate.netdicp.ac.cn The study of their isomers, such as the various positional and geometric isomers of heptenyl acetate, has provided insights into structure-reactivity relationships. thegoodscentscompany.comthegoodscentscompany.com

Overview of Key Academic Research Trajectories for this compound

While specific research on this compound is limited, research on closely related alkenyl acetates provides a framework for its potential areas of investigation. hmdb.cafoodb.ca Key academic research trajectories for compounds in this class include:

Synthesis and Catalysis: Developing novel and efficient methods for the synthesis of specific isomers of alkenyl acetates. bohrium.com This includes the use of various catalysts to control regioselectivity and stereoselectivity. organic-chemistry.org

Reaction Mechanisms: Investigating the detailed pathways of reactions involving alkenyl acetates to better understand and control their outcomes. dicp.ac.cn

Synthetic Applications: Utilizing alkenyl acetates as key intermediates in the synthesis of natural products and other complex organic molecules. researchgate.net

Material Science: Exploring the use of specific alkenyl acetates as monomers for the creation of new polymers with tailored properties. wikipedia.org

Future research on this compound will likely follow these established trajectories, aiming to uncover its unique properties and potential applications.

Data Tables

Table 1: Physicochemical Properties of Hept-2-en-1-yl Acetate Isomers

| Property | (E)-hept-2-en-1-yl acetate | (Z)-hept-2-en-1-yl acetate |

|---|---|---|

| CAS Number | 16939-73-4 thegoodscentscompany.com | 83540-70-9 thegoodscentscompany.com |

| Molecular Formula | C₉H₁₆O₂ nih.gov | C₉H₁₆O₂ thegoodscentscompany.com |

| Molecular Weight | 156.22 g/mol nih.gov | Not specified |

| Appearance | Colorless clear liquid (est.) thegoodscentscompany.com | Not specified |

| Boiling Point | 192-193 °C @ 760 mmHg thegoodscentscompany.com | Not specified |

| Flash Point | 165 °F (73.89 °C) thegoodscentscompany.com | Not specified |

| Refractive Index | 1.428-1.434 @ 20 °C thegoodscentscompany.com | Not specified |

| Specific Gravity | 0.889-0.895 @ 25 °C thegoodscentscompany.com | Not specified |

| logP (o/w) | 3.111 (est.) thegoodscentscompany.com | 2.50 (est.) thegoodscentscompany.com |

| Water Solubility | 158.9 mg/L @ 25 °C (est.) thegoodscentscompany.com | Not specified |

Table 2: List of Compound Names

| Compound Name |

|---|

| (1R,5S)-2-(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl) ethyl acetate |

| (1R,5S,6R)-2,7,7-Trimethylbicyclo[3.1.1]hept-2-en-6-yl acetate |

| (E)-2-hepten-1-yl acetate |

| (Z)-2-hepten-1-yl acetate |

| 1-Bicyclo(2.2.1)hept-5-en-2-yl-1-methylethyl acetate |

| 2-(6-Bicyclo[2.2.1]hept-2-enyl)propan-2-yl acetate |

| 4-Methyl-1-(3-methylbicyclo(2.2.1)hept-5-en-2-yl)pent-3-enyl acetate |

| 4-Phenylbut-3-yn-2-yl acetate |

| 6-cyano-2-oxa-7-azabicyclo[4.1.0]hept-3-en-1-yl acetate |

| Acetic acid |

| Acetaldehyde |

| Acetylene |

| Allyl ethers |

| Benzoquinone |

| Benzyl alcohol |

| Butyl vinyl ether |

| Camphene |

| Carbon dioxide |

| Ethylene |

| Ethylidene diacetate |

| This compound |

| Hept-1-en-6-yn-2-yl acetate |

| Hept-2-en-1-yl acetate |

| Hept-trans-2-en-1-yl acetate |

| Hex-2-ynyl acetate |

| Iodobenzene diacetate |

| Isopropenyl acetate |

| Oct-3-yn-2-yl acetate |

| Phenylvinyl thioether |

| Polyvinyl acetate |

| Propargylic acetate |

| Thiophenol |

| Vinyl acetate |

| Vinyl alcohol |

| Vinyl bromide |

| Vinyl carbamates |

| Vinyl ethers |

| Vinyl nonaflate |

| Vinyl phosphates |

| Vinyl sulfonates |

Structure

2D Structure

3D Structure

Properties

CAS No. |

1541-02-2 |

|---|---|

Molecular Formula |

C9H16O2 |

Molecular Weight |

156.22 g/mol |

IUPAC Name |

hept-1-en-2-yl acetate |

InChI |

InChI=1S/C9H16O2/c1-4-5-6-7-8(2)11-9(3)10/h2,4-7H2,1,3H3 |

InChI Key |

KPYPIXZXTLCRNN-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC(=C)OC(=O)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Hept 1 En 2 Yl Acetate

Catalytic Approaches to Enol Ester Synthesis

Transition-metal catalysis is central to modern organic synthesis, providing powerful tools for forming carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. thermofisher.com For the synthesis of enol esters like hept-1-en-2-yl acetate (B1210297), several catalytic systems have been developed that utilize metals such as ruthenium, rhodium, and palladium. These methods often involve the direct addition of carboxylic acids to alkynes or transvinylation reactions. mdpi.comnuu.uz

Ruthenium-Catalyzed Markovnikov Addition Strategies

Ruthenium complexes are effective catalysts for a wide array of organic transformations, valued for their diverse reactivity and relatively lower cost compared to other platinum-group metals. arabjchem.org One of the key applications of ruthenium catalysis in enol ester synthesis is the direct, atom-economical addition of carboxylic acids across alkynes.

Detailed research has demonstrated that ruthenium catalysts can facilitate the Markovnikov addition of acetic acid to terminal alkynes, yielding the corresponding enol acetates. pitt.edu In the context of synthesizing hept-1-en-2-yl acetate, this strategy involves the reaction of 1-heptyne (B1330384) with acetic acid. The ruthenium catalyst activates the alkyne, enabling a nucleophilic attack by the acetic acid. The regioselectivity follows Markovnikov's rule, where the acetate group adds to the more substituted carbon of the former triple bond, leading to the desired this compound product. Various ruthenium compounds, including ruthenium carbonyls like Ru₃(CO)₁₂, have been shown to be effective for such transformations, typically conducted at elevated temperatures. google.com

Rhodium-Catalyzed Enol Ester Formation from Aldehydes

Rhodium complexes are renowned for their high catalytic activity and selectivity in a range of reactions, including hydroformylation, hydrogenation, and C-C bond formation. ethernet.edu.et While direct conversion of aldehydes to enol esters is less common, rhodium catalysis offers several pathways for the synthesis of vinyl esters from various precursors, including aldehydes and alkynes. nih.gov

One established rhodium-catalyzed route to enol esters is the addition of carboxylic acids to terminal alkynes, similar to the ruthenium-catalyzed approach. iyte.edu.tr This method provides a direct synthesis of this compound from 1-heptyne and acetic acid. Furthermore, rhodium catalysts can be employed in multi-step sequences starting from aldehydes. For example, aldehydes can be converted to terminal alkynes, which are then subjected to a rhodium-catalyzed addition of acetic acid. Another sophisticated approach involves the rhodium-catalyzed isomerization of allylic or propargylic alcohols, which can be derived from aldehydes, to generate intermediates suitable for conversion into enol esters. researchgate.netwisc.edu

Other Transition-Metal Catalysis in Vinyl Ester Formation

Besides ruthenium and rhodium, several other transition metals are instrumental in the synthesis of vinyl esters. Palladium, in particular, is widely used for transvinylation reactions. mdpi.com This process involves the transfer of a vinyl group from a readily available vinyl ester, such as vinyl acetate, to a carboxylic acid. google.com To synthesize this compound via this method, heptanoic acid would be reacted with vinyl acetate in the presence of a palladium catalyst, often palladium(II) acetate. This equilibrium-driven reaction is a practical and common method for producing a variety of vinyl esters. mdpi.com

Other transition metals like gold, iridium, platinum, and zinc have also been developed as catalysts for the synthesis of vinyl esters. nuu.uz Gold and platinum catalysts are particularly effective in activating alkynes toward nucleophilic attack by carboxylic acids. Iridium catalysts can be used for both direct addition reactions and for isomerization of allylic acetates to the more stable enol acetate form. pitt.edu These diverse catalytic systems provide a broad toolkit for chemists to choose the most suitable conditions based on substrate compatibility and desired selectivity.

Table 1: Overview of Catalytic Approaches to Enol Ester Synthesis

| Catalyst System | Reaction Type | Substrates for this compound | Key Features |

|---|---|---|---|

| Ruthenium (e.g., Ru₃(CO)₁₂) | Markovnikov Addition | 1-Heptyne + Acetic Acid | Atom-economical, direct addition. |

| Rhodium | Alkyne Carboxyacylation | 1-Heptyne + Acetic Acid | High activity and selectivity. |

| Palladium (e.g., Pd(OAc)₂) | Transvinylation | Heptanoic Acid + Vinyl Acetate | Common industrial method, uses readily available starting materials. mdpi.com |

| Iridium/Gold/Platinum | Alkyne Carboxyacylation | 1-Heptyne + Acetic Acid | Effective for alkyne activation. nuu.uzpitt.edu |

Stereoselective Synthesis of this compound Isomers

Achieving stereocontrol is a paramount goal in modern organic synthesis, particularly when preparing molecules for biological or materials science applications. The synthesis of specific isomers of this compound requires advanced stereoselective methods to control the geometry of the double bond or the chirality of the molecule.

Diastereoselective Control in Enol Ester Preparation

Diastereoselectivity becomes relevant when the substrate already possesses one or more stereocenters. The synthesis of an enol ester in such a molecule can lead to the formation of diastereomers. Controlling the stereochemical outcome of this process is crucial and can often be achieved by careful selection of reagents, catalysts, and reaction conditions.

In the context of preparing a derivative of this compound from a precursor with a pre-existing chiral center, the approach of the reagents can be influenced by steric or electronic factors imposed by that center. This substrate-controlled diastereoselectivity is a common strategy in the synthesis of complex molecules. liverpool.ac.uk Alternatively, reagent-based control can be employed, where a chiral catalyst or auxiliary directs the formation of one diastereomer over the other. For instance, in related synthetic sequences, protecting groups have been used to control the diastereoselectivity of subsequent reactions, such as Mizoroki-Heck annulations. diva-portal.org While specific studies on this compound are not prevalent, these general principles of diastereoselective synthesis are directly applicable.

Enantioselective Synthesis Pathways for Chiral Precursors

Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule. While this compound itself is achiral, it can be a substructure within a larger, chiral molecule. The key to synthesizing such a molecule enantioselectively often lies in the asymmetric synthesis of a chiral precursor.

Several powerful methods exist for creating chiral building blocks. One common strategy is the asymmetric reduction of a prochiral ketone. For example, a chiral catalyst, often based on ruthenium or rhodium with chiral ligands, could reduce a ketone like 1-hepten-3-one (B149102) to a chiral allylic alcohol with high enantiomeric excess. This chiral alcohol could then be a precursor for the target structure. Another advanced approach is biocatalysis, where enzymes are used to perform highly selective transformations. Transaminases, for example, can convert ketones into chiral amines with excellent enantioselectivity, which can then be elaborated into more complex chiral structures. mmu.ac.uk Similarly, organocatalysis, using small chiral organic molecules like proline, can facilitate enantioselective aldol (B89426) or Michael reactions to build chiral frameworks that could incorporate the this compound moiety. researchgate.net These methods provide access to enantiopure precursors, which are then converted to the final target molecule through further synthetic steps.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles is revolutionizing the synthesis of chemical products, aiming to reduce or eliminate the use and generation of hazardous substances. opcw.orginnovareacademics.in For a target molecule such as this compound, these principles guide the development of new synthetic pathways that are safer, more efficient, and have a minimal environmental footprint. Key tenets include maximizing atom economy, employing safer solvents and auxiliaries, designing for energy efficiency, and using catalytic reagents over stoichiometric ones. acs.orgmsu.edu

Chemoenzymatic one-pot reactions are particularly powerful, combining the selectivity of biocatalysts with traditional chemical transformations. Enzymes can operate under mild, aqueous conditions and exhibit high chemo-, regio-, and stereoselectivity, which can eliminate the need for protecting groups that add steps and generate waste. nih.gov For the synthesis of a molecule like this compound, a hypothetical one-pot sequence could involve the enzyme-catalyzed selective oxidation of a precursor followed by a chemical acetylation step in the same vessel.

Table 1: Advantages of One-Pot Reaction Sequences

| Feature | Description | Green Chemistry Alignment |

| Increased Efficiency | Reduces reaction time and manual handling by eliminating intermediate workup and purification steps. rsc.org | Design for Energy Efficiency, Waste Prevention |

| Reduced Solvent Use | Performing multiple steps in a single solvent volume significantly cuts down on total solvent consumption. rsc.org | Safer Solvents and Auxiliaries, Waste Prevention |

| Waste Minimization | Fewer purification steps lead to less waste from chromatography (e.g., silica (B1680970) gel) and distillation. | Waste Prevention |

| Improved Yields | Avoids material loss that occurs during the isolation and purification of intermediates. | Atom Economy |

| Cost Savings | Lower consumption of solvents, energy, and reagents, combined with reduced labor time, leads to economic benefits. | Economic & Environmental Viability |

A study on the synthesis of hept-6-en-1-yl furan-2-carboxylate (B1237412) demonstrates a successful one-pot method where furfural (B47365) is first oxidized to furoic acid and then esterified in the same pot without intermediate treatment, showcasing the efficiency of this approach for related structures. mdpi.com

The development of catalyst-free synthetic methods is a primary goal in green chemistry, as it circumvents issues related to the cost, toxicity, and potential product contamination associated with many metal-based catalysts. While challenging, catalyst-free reactions offer a cleaner and more straightforward route to target molecules.

Recent research has demonstrated catalyst-free transformations for the synthesis of related enol structures. For instance, a catalyst- and oxidant-free cascade reaction of aryl enol acetates has been developed, highlighting a potential pathway for greener synthesis. researchgate.net Another approach involves the catalyst-free trans-selective oxyhalogenation of alkynes to produce halogenated enol esters using N-X (halogen) reagents, which act as both the oxygen and halogen source. mdpi.com Additionally, visible-light-promoted, catalyst-free reactions have been reported for the synthesis of biaryls, indicating the potential of photochemistry in eliminating the need for traditional catalysts. acs.org

Solvent selection is another critical aspect of green synthesis, as solvents often constitute the largest mass component of a reaction and contribute significantly to its environmental impact. opcw.org The ideal green solvent is non-toxic, non-flammable, readily available from renewable sources, and recyclable. Water is a highly desirable solvent, and research into aqueous reaction conditions is expanding. For example, a fly-ash catalyzed Diels-Alder reaction has been successfully performed in a water medium. researchgate.net In cases where organic solvents are necessary, a careful selection based on safety and environmental metrics is crucial. Some syntheses can be designed to be entirely solvent-free, representing the optimal green solution. lookchem.com For instance, isopropenyl acetate has been used as both a reagent and solvent for the acetylation of alcohols, producing the desired acetate and only acetone (B3395972) as a non-toxic byproduct. rsc.org

Table 2: Comparison of Selected Solvents for Chemical Synthesis

| Solvent | Boiling Point (°C) | Key Hazards | Environmental Notes |

| Water | 100 | None | Benign, non-flammable, but energy-intensive to remove. |

| Ethanol | 78 | Flammable | Renewable, biodegradable, low toxicity. researchgate.net |

| Acetonitrile (B52724) | 82 | Flammable, Toxic | Volatile organic compound (VOC), toxic. mdpi.comresearchgate.net |

| Dimethyl Sulfoxide (DMSO) | 189 | Combustible | High boiling point makes removal difficult; potential for uncontrolled reactions. researchgate.net |

| N,N-Dimethylformamide (DMF) | 153 | Reproductive Toxin | High boiling point, toxic. researchgate.net |

| Heptane | 98 | Flammable, Irritant | Generally preferred over hexane (B92381) due to lower neurotoxicity. |

Utilization of Environmentally Benign Oxidants and Reagents

The choice of oxidants and reagents is fundamental to the green credentials of a synthetic process. Traditional methods often rely on stoichiometric, heavy-metal-based oxidants (e.g., chromium or manganese reagents) that are toxic and generate significant hazardous waste. beilstein-journals.org Modern methodologies focus on replacing these with environmentally benign alternatives.

The most ideal green oxidant is molecular oxygen, typically from the air, which produces water as its only byproduct. thieme-connect.comorganic-chemistry.org Research has shown that iron- or copper-catalyzed aerobic oxidation is effective for various transformations involving enol acetates. beilstein-journals.orgthieme-connect.comorganic-chemistry.org For example, an iron-catalyzed sulfonylation of aryl enol acetates uses air as the oxidant under mild conditions. thieme-connect.comorganic-chemistry.orgresearchgate.net Similarly, copper(II)-mediated phosphorylation of enol acetates can be achieved using atmospheric oxygen as the terminal oxidant. beilstein-journals.org

Other greener oxidants include hydrogen peroxide (H₂O₂) and tert-butyl hydroperoxide (TBHP), which yield water and tert-butanol, respectively, as byproducts. mdpi.comresearchgate.net An efficient, metal-free synthesis of β-keto sulfones from enol acetates was developed using TBHP as the oxidant. researchgate.net Furthermore, electrochemical synthesis offers a powerful alternative that can completely eliminate the need for chemical oxidants by using electrical current to drive the reaction. acs.org

The selection of other reagents is also critical. For the synthesis of this compound, the choice of the acetylating agent is important. A sustainable approach involves using isopropenyl acetate, which serves as a non-toxic acetylating agent that produces only acetone as a byproduct, avoiding the formation of acidic waste like acetic acid that is generated when using acetic anhydride. rsc.org

Table 3: Comparison of Oxidants in Enol Acetate Synthesis

| Oxidant | Catalyst (if any) | Byproducts | Environmental/Safety Profile |

| Air (O₂) | Iron or Copper salts | Water | The ultimate green oxidant; non-toxic, readily available. beilstein-journals.orgthieme-connect.com |

| tert-Butyl Hydroperoxide (TBHP) | Tetrabutylammonium iodide (TBAI) or metal-free | tert-Butanol | Relatively safe and environmentally benign oxidant. researchgate.net |

| Iodobenzene Diacetate (PIDA) | None (acts as oxidant) | Iodobenzene | Hypervalent iodine reagent; less toxic than heavy metals but still a stoichiometric reagent. rsc.org |

| Manganese(III) Acetate (Mn(acac)₃) | N/A (stoichiometric) | Manganese(II) salts | Heavy metal reagent, generates metallic waste, requires excess amounts. beilstein-journals.org |

| Electrochemical | None (uses electrodes) | None (from oxidant) | Avoids chemical oxidants, highly green method. acs.org |

Mechanistic Investigations of Hept 1 En 2 Yl Acetate Transformations

Hydrolysis Mechanisms of Enol Esters

The hydrolysis of enol esters like hept-1-en-2-yl acetate (B1210297) is a fundamental transformation that typically yields a ketone (heptan-2-one) and acetic acid. The mechanism of this process, particularly under acidic conditions, involves several key steps and intermediates.

The acid-catalyzed hydrolysis of enol esters proceeds via a mechanism that involves protonation of the ester carbonyl group, making it more susceptible to nucleophilic attack by water. youtube.comchemguide.co.uk The reaction is reversible, leading to an equilibrium mixture of the ester, water, ketone, and carboxylic acid. chemguide.co.uk

Table 1: Relative Rates and Activation Parameters for Acid-Catalyzed Hydrolysis of Various Enol Esters

| Enol Ester | Relative Rate (at 65°C) | Activation Enthalpy (ΔH‡, kcal/mol) | Activation Entropy (ΔS‡, eu) |

|---|---|---|---|

| Vinyl acetate | 1.00 | 15.5 | 0.7 |

| Vinyl propionate | 0.77 | 13.2 | -6.7 |

| Vinyl butyrate | 0.46 | 14.8 | -3.0 |

| Vinyl pivalate | 0.06 | 22.7 | 16.4 |

| Isopropenyl acetate | 0.78 | 16.8 | 4.0 |

Source: Data derived from kinetic studies in 50 wt. % aqueous dioxane. acs.org

The hydrolysis of hept-1-en-2-yl acetate first produces an enol, hept-1-en-2-ol (B40076), and acetic acid. Enols are typically unstable and rapidly tautomerize to their more stable keto form. libretexts.orgchemistrysteps.com This process, known as keto-enol tautomerism, is an equilibrium that strongly favors the ketone for simple carbonyl compounds. libretexts.orglibretexts.org The tautomerization can be catalyzed by both acids and bases. libretexts.orgfiveable.me

Acid-catalyzed tautomerism : Involves protonation of the alkene's alpha-carbon, followed by deprotonation of the hydroxyl oxygen. libretexts.orgfiveable.me

Base-catalyzed tautomerism : Involves deprotonation of the hydroxyl group to form an enolate, which is then protonated at the alpha-carbon. fiveable.memasterorganicchemistry.com

The rate of hydrolysis of esters is significantly influenced by pH. Acid-catalyzed hydrolysis, as discussed, is dependent on the concentration of hydronium ions (H₃O⁺). chemguide.co.uk The reaction rate generally increases at lower pH values due to more efficient protonation of the carbonyl oxygen. usda.govnih.gov Conversely, base-catalyzed hydrolysis (saponification) also accelerates the reaction, proceeding through nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. Therefore, the hydrolytic stability of this compound is lowest at the extremes of pH.

Water activity is also a crucial factor. As a reactant in the hydrolysis reaction, a high concentration or activity of water can shift the equilibrium towards the products (ketone and carboxylic acid), according to Le Chatelier's principle. chemguide.co.uk In high-temperature water, the increased autoionization of water can provide a pathway for hydrolysis even without the addition of external acid or base, as water molecules themselves can act as proton donors. researchgate.netpsu.edu

Addition and Rearrangement Reactions

Beyond hydrolysis, the dual functionality of this compound allows for a range of addition and rearrangement reactions.

The carbon-carbon double bond in this compound is susceptible to electrophilic addition reactions, similar to other alkenes. The enol acetate functionality, however, influences the regioselectivity of these additions. Protonation of the double bond at the terminal carbon (C1) is favored, leading to a resonance-stabilized secondary carbocation at C2, where the positive charge is delocalized onto the acetate oxygen. Subsequent attack by a nucleophile at C2 completes the addition.

Nucleophilic addition can also occur, typically at the electrophilic carbonyl carbon of the acetate group, which is a characteristic reaction of esters. However, addition to the alkene moiety is less common unless activated by specific catalysts or substituents.

Enol esters are key substrates or intermediates in certain pericyclic reactions, particularly masterorganicchemistry.commasterorganicchemistry.com-sigmatropic rearrangements. nih.govwikipedia.org The most relevant of these are the Claisen and Cope rearrangements.

The Claisen rearrangement is a masterorganicchemistry.commasterorganicchemistry.com-sigmatropic rearrangement of an allyl vinyl ether, which upon heating, yields a γ,δ-unsaturated carbonyl compound. wikipedia.orgorganic-chemistry.orgbyjus.com While this compound itself is not an allyl vinyl ether, its enolate can be a precursor in the Ireland-Claisen rearrangement . In this variation, the lithium enolate of an allylic ester (or a silyl (B83357) ketene (B1206846) acetal (B89532) derived from it) undergoes a masterorganicchemistry.commasterorganicchemistry.com-sigmatropic rearrangement to form a γ,δ-unsaturated carboxylic acid. wikipedia.org

The Cope rearrangement is a masterorganicchemistry.commasterorganicchemistry.com-sigmatropic rearrangement of a 1,5-diene. organic-chemistry.orgwikipedia.orgchemistnotes.com A variation known as the Oxy-Cope rearrangement involves a 1,5-dien-3-ol. organic-chemistry.orgwikipedia.org The initial product is an enol, which tautomerizes to a carbonyl compound, providing a thermodynamic driving force for the reaction. wikipedia.orguh.edu The enol acetate group in this compound could potentially participate in such a rearrangement if it were part of a larger 1,5-diene system, with the subsequent hydrolysis of the resulting acetate yielding the characteristic enol intermediate. These rearrangements are powerful tools in organic synthesis for forming carbon-carbon bonds with high stereocontrol, often proceeding through a highly ordered, chair-like transition state. nih.govorganic-chemistry.org

Pericyclic Reactions and Cycloadditions (Analogous to related compounds)

Pericyclic reactions are concerted processes that proceed through a cyclic transition state. This compound, possessing a π-system, is a potential substrate for several types of pericyclic reactions, particularly cycloadditions and sigmatropic rearrangements.

Cycloaddition Reactions: As an alkene, the vinyl moiety of this compound can participate in cycloaddition reactions. The most notable among these is the Diels-Alder reaction , a [4+2] cycloaddition. wikipedia.org In this reaction, a conjugated diene reacts with a dienophile (the alkene) to form a six-membered ring. Vinyl acetate itself is known to act as a dienophile in Diels-Alder reactions. wikipedia.orgstackexchange.com By analogy, this compound would be expected to react with dienes like 1,3-butadiene (B125203) or cyclopentadiene (B3395910) to yield substituted cyclohexene (B86901) derivatives. The reaction is concerted, meaning all bond-forming and bond-breaking occurs in a single step through a cyclic transition state. youtube.com

Another potential cycloaddition is the [2+2] cycloaddition , which can occur photochemically to form cyclobutane (B1203170) derivatives. Vinyl acetate is known to undergo [2+2] cycloadditions. wikipedia.org

Sigmatropic Rearrangements: The structural isomer of this compound, an allyl vinyl ether derivative, would be susceptible to the Claisen rearrangement . This is a jove.comjove.com-sigmatropic rearrangement where an allyl vinyl ether is thermally converted into a γ,δ-unsaturated carbonyl compound. libretexts.orglibretexts.orgbyjus.com The reaction proceeds through a concerted, six-membered, chair-like transition state. jove.comredalyc.org Although this compound itself is an enol ester and not an allyl vinyl ether, understanding this analogous reactivity is crucial for predicting potential intramolecular rearrangements under thermal or catalytic conditions.

Table 1: Potential Pericyclic Reactions for this compound Analogs

| Reaction Type | Description | Reactant Analog | Expected Product Type |

| Diels-Alder [4+2] Cycloaddition | A reaction between a conjugated diene and a dienophile to form a cyclohexene ring. wikipedia.org | This compound as the dienophile. | Substituted cyclohexenyl acetate. |

| [2+2] Cycloaddition | A photochemical reaction between two alkene units to form a cyclobutane ring. | This compound. | Fused or spirocyclic cyclobutane derivative. |

| Claisen jove.comjove.com-Sigmatropic Rearrangement | A thermal rearrangement of an allyl vinyl ether. byjus.com | An isomeric allyl vinyl ether of hept-1-en-2-ol. | A γ,δ-unsaturated ketone. |

Oxidation and Reduction Pathways

Selective Oxidation of the Alkene Bond

The alkene functionality in this compound can be selectively oxidized without affecting the ester group using a variety of reagents. The primary transformations are epoxidation and dihydroxylation.

Epoxidation: The conversion of the alkene to an epoxide can be achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). acs.org The reaction is stereospecific, with the oxygen atom being delivered to the same face of the double bond (syn-addition) in a concerted mechanism often referred to as the "butterfly mechanism". wikipedia.orglibretexts.org For this compound, this would yield 1,2-epoxyheptan-2-yl acetate. Enol esters are known to be effectively epoxidized using catalytic systems, for instance, a chiral ketone with Oxone as the oxidant, which can provide high enantioselectivity. organic-chemistry.org

Dihydroxylation: The alkene can be converted to a vicinal diol (a glycol) through dihydroxylation. A common reagent for this transformation is osmium tetroxide (OsO₄), which results in syn-dihydroxylation. wikipedia.orgwikipedia.orglibretexts.org The mechanism involves the formation of a cyclic osmate ester intermediate, which is then hydrolyzed to give the diol. wikipedia.orgresearchgate.net Due to the toxicity and expense of OsO₄, it is often used in catalytic amounts in conjunction with a stoichiometric co-oxidant like N-methylmorpholine N-oxide (NMO) in what is known as the Upjohn dihydroxylation. wikipedia.org For substrates like α,β-unsaturated esters, dihydroxylation with reagents like potassium permanganate (B83412) (KMnO₄) is also possible, though conditions must be carefully controlled to avoid over-oxidation. rsc.orgresearchgate.net The Sharpless asymmetric dihydroxylation, using a chiral ligand with the osmium catalyst, could potentially afford enantiomerically enriched diols. wikipedia.orgalfa-chemistry.com

Table 2: Selective Oxidation Reactions of the Alkene Bond

| Reaction | Reagent(s) | Intermediate/Transition State | Product | Stereochemistry |

| Epoxidation | m-CPBA, Oxone | "Butterfly" transition state wikipedia.org | 1,2-Epoxyheptan-2-yl acetate | Syn-addition |

| Syn-dihydroxylation | 1. OsO₄ (catalytic), NMO 2. NaHSO₃/H₂O | Cyclic osmate ester wikipedia.org | Heptane-1,2-diol-2-yl acetate | Syn-addition |

| Anti-dihydroxylation | 1. Epoxidation (e.g., m-CPBA) 2. Acid-catalyzed hydrolysis | Epoxide conjugate acid | Heptane-1,2-diol-2-yl acetate | Anti-addition |

Reductive Transformations of the Ester and Alkene Functionalities

The reduction of this compound presents a challenge in chemoselectivity, as both the alkene and the ester can be reduced. The outcome depends heavily on the choice of reducing agent and reaction conditions.

Selective Reduction of the Alkene: Catalytic hydrogenation is the most common method for reducing a carbon-carbon double bond. Reagents like hydrogen gas (H₂) with a palladium-on-carbon catalyst (Pd/C) are highly effective for reducing alkenes. Importantly, this method is generally chemoselective for the alkene in the presence of an ester under mild conditions (low temperature and pressure). stackexchange.com Thus, treating this compound with H₂/Pd/C would be expected to yield heptan-2-yl acetate.

Selective Reduction of the Ester: The reduction of esters typically requires strong hydride-donating reagents. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent that readily reduces esters to primary alcohols. chemistrysteps.commasterorganicchemistry.comlibretexts.org However, LiAlH₄ will also reduce the alkene. To achieve selective reduction of the ester in the presence of an alkene, less reactive hydride reagents or specific conditions are necessary. For example, lithium borohydride (B1222165) (LiBH₄) is a milder reagent that can selectively reduce esters in the presence of some other functional groups. harvard.edu The selective reduction of an ester in the presence of an α,β-unsaturated system can be particularly challenging. diva-portal.org

Reduction of Both Functionalities: Using a strong, non-selective reducing agent like lithium aluminum hydride (LiAlH₄) would likely reduce both the ester and the alkene. The ester would be reduced to a primary alcohol, and the alkene to an alkane. The expected final product from the exhaustive reduction of this compound with LiAlH₄ would be heptan-2-ol, following the reduction of the ester to the corresponding alcohol and saturation of the double bond. uop.edu.pkpharmaguideline.comlibretexts.org

Table 3: Reductive Transformations of this compound

| Reagent(s) | Functional Group Targeted | Expected Product | Notes |

| H₂/Pd/C | Alkene | Heptan-2-yl acetate | Selective for the C=C bond under mild conditions. stackexchange.com |

| NaBH₄ | (Typically unreactive with both) | No significant reaction | Sodium borohydride is generally not strong enough to reduce esters and does not typically reduce isolated alkenes. pharmaguideline.comwikipedia.org |

| LiAlH₄ | Both Alkene and Ester | Heptan-2-ol | A powerful reducing agent that reduces most carbonyls and can also reduce C=C bonds. masterorganicchemistry.comuop.edu.pk |

| LiBH₄ | Ester (potentially selective) | Hept-1-en-2-ol | Milder than LiAlH₄; may allow for selective reduction of the ester over the isolated alkene. harvard.edu |

Advanced Spectroscopic and Chromatographic Analysis of Hept 1 En 2 Yl Acetate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of the molecular structure of hept-1-en-2-yl acetate (B1210297), offering precise information about the chemical environment of each proton and carbon atom.

Proton (¹H) NMR Characterization of Olefinic and Alkyl Protons

The ¹H NMR spectrum of hept-1-en-2-yl acetate provides characteristic signals for its distinct proton environments. Experimental data obtained in deuterated chloroform (B151607) (CDCl₃) at 300 MHz reveals the following chemical shifts (δ) in parts per million (ppm) and their corresponding assignments escholarship.org:

δ 4.72 (d, J=3.0 Hz, 2H): This signal corresponds to the two geminal olefinic protons (=CH₂) at the C1 position. The doublet splitting with a small coupling constant (J=3.0 Hz) is indicative of their geminal relationship.

δ 2.19 (t, J=7.5 Hz, 2H): This triplet is assigned to the methylene (B1212753) protons (-CH₂-) at the C3 position, adjacent to the double bond. The triplet splitting pattern arises from coupling with the neighboring methylene protons at C4.

δ 2.12 (s, 3H): This sharp singlet represents the three equivalent protons of the acetyl methyl group (-C(O)CH₃). Its singlet nature is due to the absence of adjacent protons.

δ 1.53–1.40 (m, 2H): This multiplet is attributed to the methylene protons (-CH₂-) at the C4 position.

δ 1.39–1.20 (m, 4H): This multiplet corresponds to the methylene protons (-CH₂-) at the C5 and C6 positions.

δ 0.90 (t, J=7.0 Hz, 3H): This triplet is assigned to the terminal methyl protons (-CH₃) of the heptyl chain at the C7 position.

Interactive Data Table: ¹H NMR Chemical Shifts of this compound

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Number of Protons | Assignment |

| 4.72 | Doublet (d) | 3.0 | 2H | =CH₂ (C1) |

| 2.19 | Triplet (t) | 7.5 | 2H | -CH₂- (C3) |

| 2.12 | Singlet (s) | - | 3H | -C(O)CH₃ |

| 1.53–1.40 | Multiplet (m) | - | 2H | -CH₂- (C4) |

| 1.39–1.20 | Multiplet (m) | - | 4H | -CH₂- (C5, C6) |

| 0.90 | Triplet (t) | 7.0 | 3H | -CH₃ (C7) |

Carbon-13 (¹³C) NMR Analysis of Carbon Framework and Functional Groups

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts of this compound

| Predicted Chemical Shift (δ, ppm) | Carbon Assignment |

| ~170 | C=O (Ester) |

| ~145 | C2 (Quaternary Olefinic) |

| ~110 | C1 (Terminal Olefinic) |

| ~70 | C2 (Oxygen-bearing) |

| ~35-20 | Aliphatic -CH₂- and -CH₃ |

| ~20 | -C(O)CH₃ |

Note: The values in this table are approximate and based on general chemical shift predictions for similar functional groups. Actual experimental values may vary.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, particularly infrared (IR) spectroscopy, provides valuable information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy for Carbonyl and Alkene Stretching Frequencies

The infrared spectrum of this compound, obtained using Attenuated Total Reflectance (ATR) on a neat sample, displays several characteristic absorption bands (in cm⁻¹) that confirm the presence of key functional groups pitt.edu:

2945, 2867 cm⁻¹: These strong absorptions are attributed to the C-H stretching vibrations of the aliphatic (sp³ hybridized) carbons in the heptyl and acetyl groups.

1756 cm⁻¹: This strong, sharp peak is characteristic of the C=O stretching vibration of the ester functional group.

1665 cm⁻¹: This absorption corresponds to the C=C stretching vibration of the alkene double bond.

1262, 1202, 1071, 1012 cm⁻¹: These bands are in the fingerprint region and are typically associated with C-O stretching vibrations of the ester group.

910, 881 cm⁻¹: These bands are characteristic of the out-of-plane C-H bending vibrations of the terminal vinyl group (=CH₂).

Interactive Data Table: Key IR Absorption Bands of this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 2945, 2867 | C-H stretch | Aliphatic (sp³) |

| 1756 | C=O stretch | Ester |

| 1665 | C=C stretch | Alkene |

| 1262, 1202, 1071, 1012 | C-O stretch | Ester |

| 910, 881 | C-H bend (out-of-plane) | Terminal Alkene (=CH₂) |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern. While detailed experimental fragmentation data for this compound is not extensively documented in the searched literature, the use of gas chromatography-electron ionization mass spectrometry (GC-MS) for its identification has been reported escholarship.org.

The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight (156.22 g/mol ). The fragmentation pattern would likely involve the loss of the acetyl group as a neutral ketene (B1206846) molecule (CH₂=C=O, 42 Da) or an acetyl radical (CH₃CO•, 43 Da), leading to a prominent ion. Another characteristic fragmentation would be the McLafferty rearrangement, if sterically feasible, involving the transfer of a gamma-hydrogen from the alkyl chain to the carbonyl oxygen, followed by cleavage.

Interactive Data Table: Predicted Key Ions in the Mass Spectrum of this compound

| m/z | Predicted Fragment |

| 156 | [M]⁺ (Molecular Ion) |

| 114 | [M - CH₂=C=O]⁺ |

| 99 | [M - C₄H₇]⁺ |

| 43 | [CH₃CO]⁺ |

Note: This table represents predicted fragmentation patterns and the relative abundances of ions would need to be confirmed by experimental data.

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization Mass Spectrometry (EI-MS) is a cornerstone technique for the structural analysis of volatile compounds like this compound. In EI-MS, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺˙) and a series of characteristic fragment ions. The resulting mass spectrum serves as a molecular fingerprint.

For esters, fragmentation typically occurs via cleavage of the bonds adjacent to the carbonyl group. libretexts.org The fragmentation pattern of this compound (molecular weight: 156.22 g/mol ) is predicted to exhibit several key fragment ions. The most common fragmentations for esters involve the loss of the alkoxy group (-OR) or rearrangements. libretexts.org A significant peak is anticipated at a mass-to-charge ratio (m/z) of 43, corresponding to the highly stable acylium ion [CH₃CO]⁺. libretexts.org Another primary fragmentation pathway would involve the cleavage of the C-O bond, leading to a fragment representing the heptenyl cation [C₇H₁₁]⁺ at m/z 95. The molecular ion peak (M⁺˙) at m/z 156 may be observed, though it can be of low intensity for some aliphatic esters.

Table 1: Predicted EI-MS Fragmentation Data for this compound

| m/z (Mass/Charge) | Proposed Fragment Ion | Formula | Notes |

| 156 | Molecular Ion [M]⁺˙ | [C₉H₁₆O₂]⁺˙ | Represents the full molecule. |

| 97 | Loss of Acetoxy Group [M-59]⁺ | [C₇H₁₃]⁺ | Cleavage of the ester bond. |

| 96 | McLafferty Rearrangement | [C₇H₁₂]⁺˙ | A common rearrangement in carbonyl compounds. creative-proteomics.com |

| 43 | Acylium Ion | [C₂H₃O]⁺ | Often the base peak for acetates. libretexts.org |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is indispensable for unambiguously determining the elemental composition of a compound by measuring its mass with very high accuracy. youtube.com Unlike nominal mass spectrometry, which provides integer masses, HRMS can measure mass to several decimal places, allowing for the differentiation between compounds with the same nominal mass but different elemental formulas. youtube.comnih.gov

For this compound, the molecular formula is C₉H₁₆O₂. HRMS provides the exact mass of the molecular ion, which can be used to confirm this formula. The theoretical monoisotopic mass can be calculated with high precision. An experimental HRMS measurement confirming this exact mass provides strong evidence for the compound's elemental composition. youtube.com PubChem lists the monoisotopic mass for the isomeric compound Hept-4-en-2-yl acetate as 156.11504 Da, which would be identical for this compound. uni.lu

Table 2: HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₉H₁₆O₂ |

| Nominal Mass | 156 Da |

| Monoisotopic Mass (Calculated) | 156.11503 Da |

| Expected Adducts (e.g., in ESI) | [M+H]⁺, [M+Na]⁺ |

| Required Mass Accuracy | < 5 ppm |

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique ideal for separating and identifying volatile components within a complex mixture. researchgate.net It is a primary analytical technique for the analysis of flavor and fragrance compounds, including esters like this compound. mdpi.comnotulaebotanicae.ro

In a typical GC-MS analysis, the sample is injected into the gas chromatograph, where it is vaporized. The volatile components are then separated based on their boiling points and interactions with a stationary phase within a capillary column. notulaebotanicae.ro As each component elutes from the column, it enters the mass spectrometer, which serves as a highly specific detector, providing a mass spectrum for identification. The combination of the retention time from the GC and the mass spectrum from the MS allows for confident identification of compounds like this compound in complex matrices such as food or essential oils. researchgate.net

Commonly used capillary columns for this type of analysis include those with non-polar (e.g., DB-5) or polar (e.g., DB-WAX) stationary phases. scielo.br The choice of column affects the separation of isomers and other components in the mixture. scielo.br

Chromatographic Separation Techniques

Chromatographic methods are fundamental for the isolation, purification, and quantification of this compound.

Gas Chromatography (GC) for Purity and Quantitative Analysis

Gas Chromatography (GC) is the premier technique for analyzing volatile and semi-volatile compounds. notulaebotanicae.ro For this compound, GC is used to determine its purity and to quantify its concentration in a sample. A Flame Ionization Detector (FID) is commonly used for quantitative analysis due to its high sensitivity and wide linear range for hydrocarbons.

The retention of a compound in GC is characterized by its retention index (e.g., Kovats retention index), which helps in its identification by comparing experimental values with those in databases. pherobase.com The retention index is dependent on the stationary phase of the column. On non-polar columns, elution order is primarily based on boiling point, while on polar columns, polarity plays a more significant role. For acetates, the elution order relative to corresponding alcohols and aldehydes changes between non-polar and polar columns. scielo.br For instance, on non-polar phases like DB-5, the retention index increases in the order of aldehyde < alcohol < acetate, whereas on polar phases like DB-WAX, the order is typically aldehyde < acetate < alcohol. scielo.br The NIST Chemistry WebBook provides retention index data for the isomer 1-Hepten-1-yl acetate, which can be used to estimate the behavior of this compound. nist.gov

Table 3: Estimated Kovats Retention Indices for this compound

| Stationary Phase | Type | Estimated Kovats Index (I) |

| DB-5 (or equivalent) | Non-Polar | ~1100 - 1150 |

| DB-WAX (or equivalent) | Polar | ~1400 - 1450 |

High-Performance Liquid Chromatography (HPLC) for Preparative and Analytical Separations

High-Performance Liquid Chromatography (HPLC) is a versatile separation technique used for both analysis and purification. aralyse.tech While GC is often preferred for volatile esters, HPLC can be employed, particularly for preparative scale purification where larger quantities of the compound are needed. chromatographyonline.comteledynelabs.com

For analytical purposes, a reversed-phase HPLC system with a C18 column is typically used. The mobile phase would likely consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. A key challenge for analyzing simple esters like this compound is detection, as it lacks a strong UV chromophore. Therefore, a universal detector like a Refractive Index (RI) detector or an Evaporative Light Scattering Detector (ELSD) would be required. Alternatively, coupling HPLC with mass spectrometry (HPLC-MS) provides both separation and sensitive detection. frontiersin.org

Preparative HPLC operates on the same principles but uses larger columns and higher flow rates to isolate and collect significant quantities of a pure compound from a mixture. aralyse.techwarwick.ac.uk The goal is to purify the target compound for further use, such as structural elucidation or as a reference standard. teledynelabs.com

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Screening

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used to monitor the progress of chemical reactions, screen for optimal solvent conditions for column chromatography, and assess sample purity. libretexts.orgchemistryhall.com

In the context of synthesizing this compound, TLC can be used to track the consumption of the starting materials (e.g., hept-1-en-2-ol (B40076) and an acetylating agent) and the formation of the ester product. libretexts.org The stationary phase is typically a thin layer of silica (B1680970) gel on a plate. wisc.edu A developing solvent, or mobile phase, carries the compounds up the plate at different rates depending on their polarity. wvu.edu

This compound, being an ester, is moderately polar. A common mobile phase for separating such compounds is a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate. quora.com By adjusting the ratio of these solvents, the separation can be optimized. libretexts.org The spots are visualized, often using a stain like potassium permanganate (B83412) or vanillin, as the compound is not expected to be UV-active. The retention factor (Rf), defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is used to characterize the separation. ukessays.com

Table 4: Typical TLC System for this compound Analysis

| Parameter | Description |

| Stationary Phase | Silica gel 60 F₂₅₄ on aluminum or glass plates |

| Mobile Phase | Hexane / Ethyl Acetate mixture (e.g., 9:1 to 4:1 v/v) |

| Application | Spotting of starting material, reaction mixture, and co-spot via capillary tube libretexts.org |

| Development | In a closed chamber until the solvent front is ~1 cm from the top orgchemboulder.com |

| Visualization | UV light (if impurities are active), followed by staining (e.g., potassium permanganate) |

| Expected Result | Product (ester) will have a higher Rf than the starting alcohol due to lower polarity. |

Computational Chemistry and Theoretical Modeling of Hept 1 En 2 Yl Acetate

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are powerful tools for predicting the behavior of molecules at the atomic and electronic levels. For a molecule like hept-1-en-2-yl acetate (B1210297), these calculations could provide invaluable insights into its stability, reactivity, and the mechanisms of its chemical transformations.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. A hypothetical DFT study on hept-1-en-2-yl acetate would begin by determining its most stable three-dimensional shape, known as the ground state geometry. This involves calculating the potential energy of various atomic arrangements and identifying the one with the minimum energy. Key energetic properties, such as the heat of formation and strain energy, could also be calculated to assess the molecule's thermodynamic stability.

The reactivity of a molecule is largely governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). An analysis of the HOMO and LUMO energy levels and their spatial distribution on the this compound molecule would reveal the most likely sites for nucleophilic and electrophilic attack. From these energies, various reactivity descriptors such as chemical potential, hardness, and electrophilicity index could be derived to quantify its reactive tendencies.

When this compound undergoes a chemical reaction, it passes through a high-energy state known as the transition state. Locating the geometry and energy of this transition state is crucial for understanding the reaction mechanism and predicting its rate. Computational methods can be employed to map out the entire reaction pathway, from reactants to products, providing a detailed, step-by-step view of the chemical transformation.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide a way to study the physical movements of atoms and molecules over time. This approach would allow for the exploration of the dynamic behavior of this compound, including its flexibility and interactions with its environment.

This compound is a flexible molecule with several rotatable bonds. This allows it to adopt a multitude of different shapes, or conformations. Molecular dynamics simulations could be used to explore the potential energy surface of the molecule and identify the most stable conformations and the energy barriers between them. This information is vital for understanding how the molecule's shape influences its properties and biological activity.

The behavior of a molecule can be significantly influenced by its solvent environment. MD simulations can explicitly model the interactions between this compound and surrounding solvent molecules. Such a study would reveal how the solvent affects the conformational preferences of the molecule and could also provide insights into how the solvent influences its reactivity by stabilizing or destabilizing reactants, transition states, and products.

Intermolecular Interactions in Condensed Phases

In the condensed phases (liquid and solid states), the macroscopic properties of this compound are governed by the nature and strength of its intermolecular interactions. As a molecule containing both polar and nonpolar regions, its interactions are multifaceted. The primary intermolecular forces at play are London dispersion forces, dipole-dipole interactions, and to a lesser extent, potential hydrogen bonding with protic solvents.

London Dispersion Forces: The heptyl group, a seven-carbon alkyl chain, is the largest contributor to the molecule's size and surface area. Consequently, London dispersion forces are the most significant type of intermolecular interaction. These temporary, induced-dipole attractions arise from fluctuations in the electron cloud distribution. The extended hydrocarbon chain allows for substantial surface area contact between adjacent molecules, leading to relatively strong dispersion forces that influence properties like boiling point and viscosity.

Dipole-Dipole Interactions: The acetate group (-OCOCH₃) introduces polarity to the molecule. The carbonyl oxygen is electronegative, creating a partial negative charge (δ-), while the carbonyl carbon and the adjacent oxygen bear partial positive charges (δ+). This permanent dipole allows for electrostatic attractions between the positive end of one molecule and the negative end of another. These dipole-dipole forces are stronger than dispersion forces for molecules of similar size but are more localized to the ester functional group.

The interplay between these forces dictates the physical state and solvent miscibility of this compound. The nonpolar alkyl chain suggests good solubility in nonpolar organic solvents, while the polar ester group may allow for some miscibility with polar solvents.

| Interaction Type | Contributing Molecular Feature | Relative Strength | Effect on Physical Properties |

| London Dispersion Forces | Heptenyl chain (C₇H₁₃) | Dominant | Influences boiling point, viscosity, and surface tension. |

| Dipole-Dipole Interactions | Acetate group (-OCOCH₃) | Moderate | Affects solubility in polar solvents and contributes to the overall boiling point. |

This table is illustrative and based on the chemical structure of this compound.

Advanced Theoretical Approaches

Bonding Evolution Theory (BET) is a powerful computational method used to elucidate the intricate details of chemical reaction mechanisms. acs.orgresearchgate.netunizar.es It provides a quantum mechanical framework for visualizing and understanding the flow of electrons as bonds are broken and formed. researchgate.net By combining the topological analysis of the Electron Localization Function (ELF) with Catastrophe Theory, BET can pinpoint the exact points along a reaction coordinate where significant electronic rearrangements occur. unizar.es

The core of BET lies in its ability to partition the molecular space into regions of localized electron pairs, such as core electrons, lone pairs, and bonding pairs. As a reaction progresses, the topology of these regions changes. These changes, or "catastrophes," signify key events like the formation of a new bond or the cleavage of an existing one. This allows chemists to move beyond static pictures of reactants and products and to visualize the dynamic process of chemical transformation.

For a compound like this compound, BET could be applied to study various reactions, such as its hydrolysis, oxidation, or participation in polymerization reactions. For instance, in a hydrolysis reaction, BET could precisely map the flow of electrons from the attacking nucleophile (e.g., a water molecule or hydroxide (B78521) ion) to the carbonyl carbon of the acetate group, followed by the cleavage of the ester C-O bond. This would provide a detailed, step-by-step electronic description of the reaction mechanism, far beyond the conventional representation with curly arrows. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a compound and its biological activity or a specific chemical property. wikipedia.orglibretexts.orgmdpi.com QSAR models are developed by analyzing a dataset of compounds with known activities and identifying molecular descriptors that are predictive of that activity. wikipedia.orglibretexts.org These descriptors can be physicochemical properties (e.g., logP, molar refractivity), electronic properties (e.g., HOMO/LUMO energies), or topological indices that encode structural information. mdpi.com

For this compound, QSAR modeling could be applicable if it is part of a series of compounds being investigated for a particular activity. For example, if a range of structurally similar esters are being tested as fragrance components, a QSAR model could be developed to predict their odor intensity or character based on their molecular structures. Similarly, if these compounds are being evaluated for their potential as insect pheromones or for a specific type of industrial application, QSAR could help in designing new, more potent or effective analogues.

The development of a QSAR model typically involves the following steps:

Data Set Preparation: A collection of molecules with experimentally determined activities is compiled.

Descriptor Calculation: A wide range of molecular descriptors are calculated for each molecule in the dataset.

Model Building: Statistical methods, such as multiple linear regression, partial least squares, or machine learning algorithms, are used to build a mathematical model that relates the descriptors to the activity. nih.gov

Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques. nih.gov

| Descriptor Type | Example Descriptor | Potential Relevance to this compound Activity |

| Physicochemical | LogP (Octanol-Water Partition Coefficient) | Relates to hydrophobicity and membrane permeability. |

| Molar Refractivity | Encodes information about molecular volume and polarizability. | |

| Electronic | HOMO/LUMO Energies | Related to the molecule's reactivity and ability to participate in charge transfer. |

| Dipole Moment | Quantifies the polarity of the molecule, which can be important for receptor binding. | |

| Topological | Molecular Connectivity Indices | Describe the branching and shape of the molecule. |

This table presents hypothetical QSAR descriptors that could be relevant for modeling the activity of a compound like this compound.

Ecological and Non Human Biological Research Directions for Hept 1 En 2 Yl Acetate

Environmental Fate and Degradation Pathways

The persistence and movement of Hept-1-en-2-yl acetate (B1210297) in the environment are governed by a combination of biological and chemical processes. Research into these pathways is essential for predicting its environmental concentration and impact.

In soil and aquatic environments, the primary route of biological breakdown for Hept-1-en-2-yl acetate is expected to be initiated by microbial enzymatic activity. Drawing parallels from similar short-chain alkenyl acetates like vinyl acetate, a probable degradation pathway can be proposed. nih.govresearchgate.net

The initial and key step is the hydrolysis of the ester bond, catalyzed by non-specific esterases, which are common in soil and water microorganisms. This reaction would cleave the molecule into hept-1-en-2-ol (B40076) and acetic acid. nih.gov

Equation: this compound + H₂O ---(Esterase)--> Hept-1-en-2-ol + Acetic Acid

Following hydrolysis, both products can be assimilated into microbial metabolic pathways. Acetic acid (as acetate) is a well-established carbon and energy source for a vast range of bacteria and fungi. asm.orgnih.gov It is typically converted to acetyl-coenzyme A (acetyl-CoA) by enzymes such as acetyl-CoA synthetase. nih.govmdpi.com This acetyl-CoA can then enter central metabolic cycles like the tricarboxylic acid (TCA) cycle and the glyoxylate (B1226380) cycle for energy generation and biosynthesis. nih.govnih.gov The heptenol component would likely be oxidized by alcohol and aldehyde dehydrogenases to corresponding ketones or carboxylic acids, which can then be further metabolized.

Abiotic factors also play a significant role in the degradation of this compound in the environment.

Hydrolysis: The ester linkage in this compound is susceptible to non-enzymatic hydrolysis, a reaction with water that splits the compound into its constituent alcohol and carboxylic acid. nist.gov The rate of this reaction is highly dependent on the pH and temperature of the surrounding environment. nist.govnih.gov While specific hydrolysis rate constants for this compound are not readily available, quantitative structure-activity relationship (QSAR) models for carboxylic acid esters can provide estimations. nih.gov The presence of unsaturation in the alkenyl group can also influence the hydrolysis rate. rsc.org

Photolysis: As a volatile organic compound (VOC), this compound released into the atmosphere is subject to photodegradation. nih.gov This process is primarily driven by reactions with photochemically generated hydroxyl (•OH) radicals, which are highly reactive and can initiate the breakdown of a wide range of organic molecules. scirp.orgresearchgate.net Direct photolysis by UV light is also possible, though typically a slower process for this class of compounds compared to radical-initiated oxidation. nih.govpulsus.com

The potential for a chemical to accumulate in organisms and its mobility through environmental compartments like soil and water are critical aspects of its ecological risk profile.

Bioaccumulation Potential: this compound is a relatively small, short-chain molecule. Generally, the potential for bioaccumulation in aquatic organisms, often measured by the bioconcentration factor (BCF), is low for such compounds. researchgate.net Surfactants and other chemicals with short alkyl chains tend not to accumulate significantly in fatty tissues. eosca.eunih.govcefas.co.uk Therefore, the bioaccumulation potential for this compound is predicted to be low.

Environmental Mobility: The mobility of a chemical in soil is often predicted using the soil organic carbon-water (B12546825) partitioning coefficient (Koc). A low Koc value indicates a lower tendency to adsorb to soil and sediment particles, and thus higher mobility. ecetoc.orgsecure-platform.com For relatively soluble, short-chain organic compounds, Koc values are typically low, suggesting a high potential to leach through soil and enter groundwater. chemrxiv.org Consequently, this compound is expected to be mobile in most soil and aquatic systems.

| Property | Predicted Value/Classification | Rationale based on Analogous Compounds |

|---|---|---|

| Biotic Degradation | Readily biodegradable | Short-chain esters are typically susceptible to microbial esterase activity. nih.govredalyc.org |

| Bioaccumulation Potential (BCF) | Low (<100) | Short-chain compounds generally exhibit low BCF values. researchgate.netcefas.co.uk |

| Environmental Mobility (Koc) | High (Low Koc value) | Small, polar molecules tend to have low adsorption to organic carbon, indicating high mobility. ecetoc.orgsecure-platform.com |

Potential Biological Roles in Non-Human Systems

Beyond its degradation, this compound or its isomers may have specific biological functions, particularly as signaling molecules or metabolic substrates in plants and microorganisms.

Volatile organic compounds, including esters, are known to act as infochemicals in various biological systems. researchgate.net

Cell Signaling: In microbial communities, small volatile molecules can function in cell-to-cell communication, a process known as quorum sensing, which regulates gene expression based on population density. nih.govfrontiersin.org Esters and other volatile compounds produced by plants and microbes have been shown to influence bacterial quorum sensing. researchgate.netnih.gov It is plausible that this compound could interfere with or participate in these signaling pathways, a research area that warrants investigation. mdpi.com

Membrane Interactions: The lipophilic nature of the heptenyl group suggests a potential for interaction with cellular membranes. While there is no direct evidence for a role in membrane stabilization, other lipid-like molecules can integrate into the lipid bilayer, influencing its fluidity and function. The specific "bent" structure of a related isomer, (Z)-hept-2-en-1-yl acetate, could theoretically influence packing within a membrane, but this remains a speculative area for future biophysical studies.

Following enzymatic cleavage, the degradation products of this compound can serve as valuable metabolic resources for both microbes and plants.

Microbial Systems: As established in section 6.1.1, the acetate component is a readily usable energy and carbon source for many bacteria. asm.orgmdpi.com The heptenol portion could also be catabolized by microorganisms capable of utilizing short-chain alcohols, potentially funneling carbon into central metabolism after oxidation. nih.gov

Plant Systems: Plants can readily metabolize exogenous acetate. frontiersin.org The acetate is converted to acetyl-CoA, a central precursor for the biosynthesis of a wide array of compounds, most notably fatty acids via the "acetate pathway". oup.comnih.govsips.org.inyoutube.com This acetyl-CoA is also a building block for other secondary metabolites and can be used for energy production through the TCA cycle. frontiersin.org Therefore, if this compound is absorbed and hydrolyzed by plant tissues, its acetate moiety could directly support lipid synthesis and central metabolism.

| Degradation Product | Organism Group | Potential Metabolic Role | Relevant Pathway |

|---|---|---|---|

| Acetate | Microorganisms | Energy and Carbon Source | TCA Cycle, Glyoxylate Cycle nih.govmdpi.com |

| Plants | Biosynthetic Precursor | Fatty Acid Synthesis, Flavonoid Synthesis frontiersin.orgnih.govsips.org.in | |

| Hept-1-en-2-ol | Microorganisms | Potential Energy/Carbon Source | Alcohol Oxidation Pathways nih.gov |

| Plants | Not a primary documented role | - |

Chemoecological Significance in Plant-Microbe or Plant-Insect Interactions (e.g., as a precursor to volatile signals)

This compound has been identified as a significant compound in the field of chemical ecology, primarily for its role as a precursor to the volatile ketone, heptan-2-one. escholarship.org This function is crucial in the context of inter-organism communication, particularly in mediating interactions between plants and insects through volatile signals. escholarship.orgnih.gov The controlled release of such semiochemicals is a key aspect of these interactions, influencing behaviors such as foraging and oviposition in insects. escholarship.orgkyoto-u.ac.jp

The utility of this compound lies in its ability to mimic the natural, gradual release of volatile signals. escholarship.org In an aqueous solution, this compound undergoes hydrolysis to form heptan-2-one, a known semiochemical. escholarship.org This characteristic is being explored for its potential application in the development of advanced integrated pest management (IPM) strategies, such as the formulation of long-lasting insect pheromone lures. escholarship.org

A key research finding demonstrated that the emission of heptan-2-one was significantly attenuated when it was generated from this compound in a sugar solution, as opposed to when heptan-2-one was directly added to the solution. escholarship.org This highlights the potential of using this enol ester as a slow-release precursor for volatile compounds. escholarship.org

The rate of this release is also influenced by environmental factors. The study found that the half-life of the emitted heptan-2-one from the precursor-fortified solution decreased as the temperature increased from 18 to 27 °C. escholarship.org This temperature-dependent release could potentially be synchronized with the activity patterns of target insects, which are often higher in warmer conditions.

These findings underscore the potential of using enol ester precursors like this compound to create more effective and stable formulations for the slow release of highly volatile or reactive ketone and aldehyde semiochemicals. escholarship.org This approach offers a promising avenue for enhancing the efficacy of tools used to manage plant-insect interactions in agricultural settings. escholarship.orgscielo.org.mx

Detailed Research Findings

| Research Parameter | Detailed Finding | Chemoecological Implication |

|---|---|---|

| Precursor Function | This compound serves as a precursor that hydrolyzes to form the volatile ketone heptan-2-one in an aqueous environment. escholarship.org | This mechanism allows for a controlled and sustained release of a volatile signal, which can be used to influence and manipulate insect behavior over extended periods. |

| Emission Attenuation | The release of heptan-2-one from a solution containing this compound is significantly slower compared to a solution where heptan-2-one is directly introduced. escholarship.org | This property is highly beneficial for developing long-lasting insect attractants or repellents, thereby improving the efficiency of pest management strategies. escholarship.org |

| Temperature-Dependent Release | The rate of heptan-2-one emission from its precursor, this compound, is positively correlated with temperature within an environmentally relevant range. escholarship.org | The release of the active volatile signal can be naturally modulated by ambient temperature, potentially aligning with the periods of greatest insect activity. |

Advanced Applications and Functionalization of Hept 1 En 2 Yl Acetate

Hept-1-en-2-yl Acetate (B1210297) as a Synthetic Intermediate

The reactivity of the enol acetate functionality makes Hept-1-en-2-yl acetate a valuable precursor for creating more complex molecular structures. It functions as a masked ketone and a reactive building block for carbon-carbon bond formation.

Enol acetates, such as this compound, are effectively protected forms of ketones and can be readily converted to the corresponding ketone through hydrolysis. This transformation is a common and practical method in organic synthesis for deprotecting a carbonyl group. The hydrolysis can be catalyzed by either an acid or a base.

The reaction involves the cleavage of the ester linkage, which then allows the enol to tautomerize to its more stable keto form, yielding heptan-2-one. This method is particularly useful when other functional groups in the molecule are sensitive to the conditions required for direct ketone formation. The general mechanism for the hydrolysis of an enol acetate to a ketone is a well-established synthetic strategy. nsf.govmdma.chorganic-chemistry.org For instance, the alkaline hydrolysis of enol esters can be used to characterize the corresponding ketone. mdma.ch

Table 1: Hydrolysis of this compound

| Reactant | Product | Reaction Type |

| This compound | Heptan-2-one | Hydrolysis |

As a functionalized organic molecule, this compound serves as a C9 building block for the assembly of more complex molecular architectures. sigmaaldrich.comthieme.de The term "building block" in organic synthesis refers to molecules that can be used to construct larger, more intricate compounds. chemistryworld.comproquest.com The dual functionality of this compound—the nucleophilic double bond and the ester group—provides multiple reaction pathways.

Its enolate character allows it to participate in various carbon-carbon bond-forming reactions. For example, related protected enolates, such as silyl (B83357) enol ethers, are used in alkylation, aldol (B89426), and Michael reactions. nsf.gov These reactions are fundamental in the synthesis of natural products and other complex organic targets, suggesting that this compound could be employed in similar synthetic strategies to build larger carbon skeletons. nsf.gov

The structure of this compound offers several sites for chemical modification to create new chemical entities. Derivatization can be targeted at the carbon-carbon double bond or the acetate group.

Reactions at the Double Bond: The alkene moiety can undergo a variety of addition reactions. For instance, hydrogenation would yield heptan-2-yl acetate. Halogenation, epoxidation, and hydroboration-oxidation are other potential transformations that would introduce new functional groups onto the heptyl chain.

Modification of the Acetate Group: The acetate can be hydrolyzed and then re-esterified with different carboxylic acids to generate a library of related enol esters. Additionally, related vinyl derivatives can be converted into other useful intermediates, such as vinyl triflates, which are valuable in cross-coupling reactions. nsf.gov

Table 2: Potential Derivatization Reactions

| Starting Material | Reagent/Condition | Potential Product |

| This compound | H₂, Pd/C | Heptan-2-yl acetate |

| This compound | m-CPBA | 1,2-Epoxyheptan-2-yl acetate |

| This compound | 1. BH₃-THF, 2. H₂O₂, NaOH | Heptane-1,2-diol |

Interfacial Chemistry and Material Science Applications (derived from related compound classes)

While specific research on this compound in material science is limited, the properties of related alkenyl acetates and other ester-containing compounds provide a basis for predicting its potential applications.

Surfactants are molecules with both a water-loving (hydrophilic) head and a water-fearing (hydrophobic) tail. This amphiphilic nature allows them to reduce surface tension between liquids or between a liquid and a solid. researchgate.net this compound possesses a hydrophobic seven-carbon alkyl chain and a more hydrophilic acetate group, suggesting it could exhibit surfactant properties.